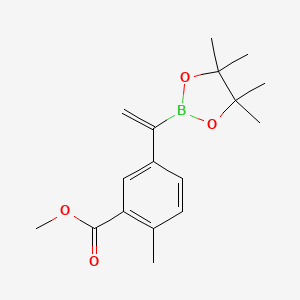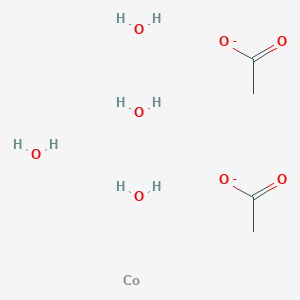
Cobalt;diacetate;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly found in the form of intense red crystals and has the chemical formula Co(CH₃CO₂)₂·4H₂O . This compound is widely used as a catalyst in various chemical reactions and industrial processes.
準備方法
Cobalt diacetate tetrahydrate can be synthesized through the reaction of cobalt oxide or cobalt hydroxide with acetic acid. The general reaction is as follows :
[ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2 \cdot 4 \text{H}_2\text{O} ]
In industrial settings, cobalt diacetate tetrahydrate is often produced by recrystallizing cobalt acetate from 50% aqueous acetic acid . The anhydrous form can be obtained by drying the tetrahydrate at 80°C under vacuum for 60 hours .
化学反応の分析
Cobalt diacetate tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
科学的研究の応用
Cobalt diacetate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation and esterification reactions.
Biology: Cobalt compounds, including cobalt diacetate, are used in biological studies to understand the role of cobalt in enzymatic processes and cellular functions.
Medicine: Cobalt diacetate is used in the synthesis of pharmaceuticals and as a precursor for cobalt-based drugs.
Industry: It is used as a drying agent in the production of paints and varnishes.
作用機序
The mechanism of action of cobalt diacetate tetrahydrate involves its ability to act as a catalyst in various chemical reactions. The central cobalt ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. In oxidation reactions, cobalt diacetate can accept electrons, thereby oxidizing other molecules . In reduction reactions, it can donate electrons, reducing other molecules .
類似化合物との比較
Cobalt diacetate tetrahydrate can be compared with other transition metal acetates, such as nickel acetate and copper acetate. These compounds share similar properties and applications but differ in their specific reactivity and coordination geometries. For example:
Nickel acetate: Similar to cobalt diacetate, nickel acetate forms complexes with unusual coordination geometries and is used as a catalyst in various reactions.
Copper acetate: Copper acetate is used as a catalyst and in the synthesis of copper-based compounds. It has different oxidation states compared to cobalt diacetate, leading to distinct reactivity patterns.
These comparisons highlight the unique properties of cobalt diacetate tetrahydrate, particularly its ability to form stable complexes and act as a versatile catalyst in various chemical reactions.
特性
分子式 |
C4H14CoO8-2 |
|---|---|
分子量 |
249.08 g/mol |
IUPAC名 |
cobalt;diacetate;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/p-2 |
InChIキー |
CIVRUWGUEDXBED-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
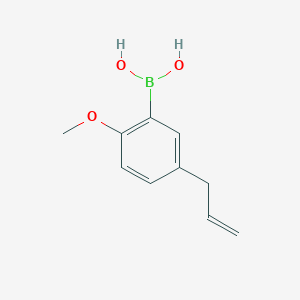
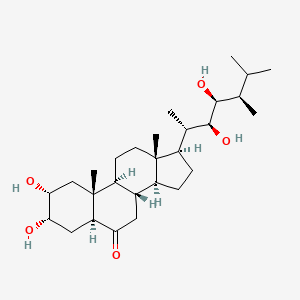
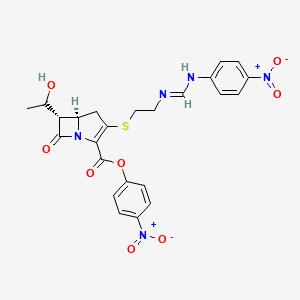
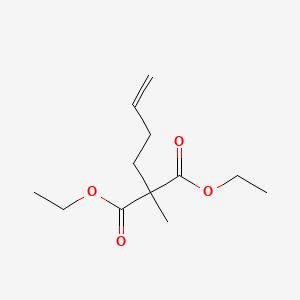
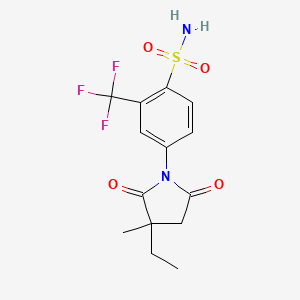
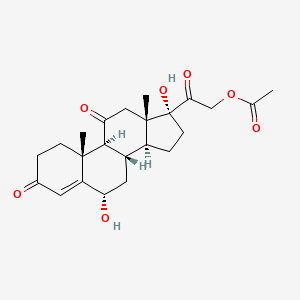
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
